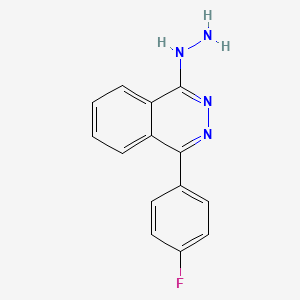
Phthalazine, 1-(4-fluorophenyl)-4-hydrazinyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phthalazine, 1-(4-fluorophenyl)-4-hydrazinyl- is a heterocyclic compound that contains a phthalazine ring substituted with a 4-fluorophenyl and a hydrazinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phthalazine, 1-(4-fluorophenyl)-4-hydrazinyl- can be achieved through various methods. One common approach involves the nucleophilic substitution of phthalhydrazide with 4-fluorobenzaldehyde under reflux conditions. This reaction typically requires a base catalyst and an organic solvent such as ethanol or methanol . Another method involves the use of a heterogeneous base catalyst based on silica nanoparticles obtained from rice husk . This green methodology not only improves the purity of the product but also provides environmental and economic advantages.
Industrial Production Methods
Industrial production of phthalazine derivatives often involves multicomponent reactions (MCRs) due to their efficiency and ability to produce a wide range of heterocyclic compounds. The use of green catalysts and environmentally friendly solvents is becoming increasingly important in industrial settings to reduce the environmental impact of chemical synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Phthalazine, 1-(4-fluorophenyl)-4-hydrazinyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phthalazinone derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phthalazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include various substituted phthalazine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Applications De Recherche Scientifique
Phthalazine, 1-(4-fluorophenyl)-4-hydrazinyl- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential as an antitubercular agent.
Industry: The compound is used in the synthesis of materials with unique optical and electrical properties.
Mécanisme D'action
The mechanism of action of phthalazine, 1-(4-fluorophenyl)-4-hydrazinyl- involves its interaction with specific molecular targets and pathways. For example, some phthalazine derivatives act as inhibitors of enzymes such as phosphodiesterase (PDE), which play a role in various physiological processes . The compound’s effects are mediated through its binding to these targets, leading to changes in cellular signaling pathways and biological responses .
Comparaison Avec Des Composés Similaires
Phthalazine, 1-(4-fluorophenyl)-4-hydrazinyl- can be compared with other similar compounds, such as:
Phthalazinone derivatives: These compounds share the phthalazine core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Pyrazolo[1,2-b]phthalazine-5,10-diones: These compounds contain a fused pyrazole and phthalazine ring system and exhibit different pharmacological activities.
The uniqueness of phthalazine, 1-(4-fluorophenyl)-4-hydrazinyl- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other phthalazine derivatives .
Propriétés
Numéro CAS |
356569-72-7 |
|---|---|
Formule moléculaire |
C14H11FN4 |
Poids moléculaire |
254.26 g/mol |
Nom IUPAC |
[4-(4-fluorophenyl)phthalazin-1-yl]hydrazine |
InChI |
InChI=1S/C14H11FN4/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(17-16)19-18-13/h1-8H,16H2,(H,17,19) |
Clé InChI |
IBXDLBXKIXWOMK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NN=C2NN)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


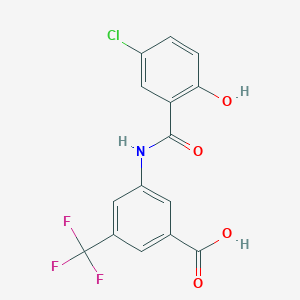


![Pyridine, 4-[(2S)-2-(3,4-dichlorophenyl)-2-phenylethyl]-](/img/structure/B12590827.png)
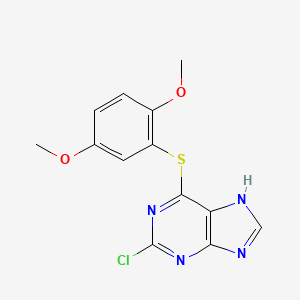
![2'-Deoxy-N-hydroxy-5-[2-(hydroxyimino)propyl]cytidine](/img/structure/B12590841.png)

![Ethyl 4-[(2-hydroxyhexadecanoyl)amino]butanoate](/img/structure/B12590862.png)


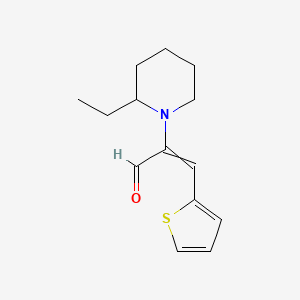
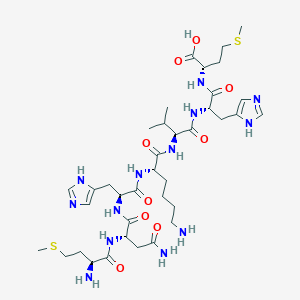

![7-Phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B12590886.png)
